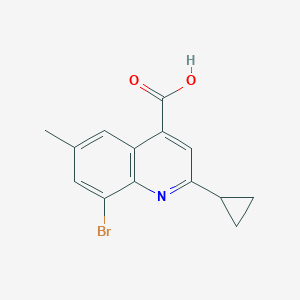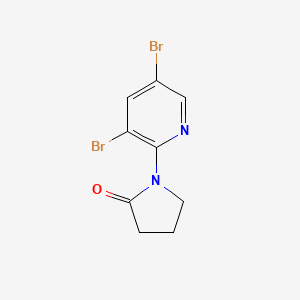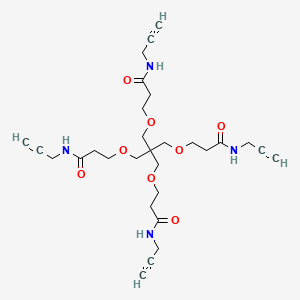
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is a branched molecule with four terminal propargyl groups. This compound is known for its ability to react with azide-containing biomolecules via copper-catalyzed Click Chemistry, forming stable triazole linkages. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound, making it suitable for various research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane involves the reaction of propargylamine with 3-methoxypropanoic acid under specific conditions. The reaction typically requires a catalyst, such as copper sulfate, and a base, like sodium ascorbate, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatography techniques and stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane undergoes various chemical reactions, including:
Click Chemistry Reactions: The compound reacts with azide-containing biomolecules to form stable triazole linkages.
Substitution Reactions: The propargyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Copper Sulfate: Used as a catalyst in Click Chemistry reactions.
Sodium Ascorbate: Acts as a reducing agent in Click Chemistry reactions.
Organic Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used solvents
Major Products Formed
The primary product formed from the reaction of this compound with azide-containing biomolecules is a stable triazole linkage. This product is highly stable and can be used in various research applications .
科学研究应用
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in polymer chemistry and material science.
Biology: Employed in the labeling and modification of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of high-performance materials and coatings
作用机制
The mechanism of action of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane involves the formation of stable triazole linkages through Click Chemistry reactions. The propargyl groups on the compound react with azide-containing biomolecules in the presence of a copper catalyst, resulting in the formation of a triazole ring. This reaction is highly specific and efficient, making it suitable for various applications in research and industry .
相似化合物的比较
Similar Compounds
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane: Similar structure but with a PEG2 linker, increasing its hydrophilicity.
Tetra(3-methoxy-N-(PEG5-prop-2-ynyl)propanamide) Methane: Contains a PEG5 linker, providing even greater water solubility.
Uniqueness
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is unique due to its specific structure, which allows for efficient Click Chemistry reactions. The presence of four terminal propargyl groups and the hydrophilic PEG linker make it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C29H40N4O8 |
|---|---|
分子量 |
572.6 g/mol |
IUPAC 名称 |
3-[3-[3-oxo-3-(prop-2-ynylamino)propoxy]-2,2-bis[[3-oxo-3-(prop-2-ynylamino)propoxy]methyl]propoxy]-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C29H40N4O8/c1-5-13-30-25(34)9-17-38-21-29(22-39-18-10-26(35)31-14-6-2,23-40-19-11-27(36)32-15-7-3)24-41-20-12-28(37)33-16-8-4/h1-4H,9-24H2,(H,30,34)(H,31,35)(H,32,36)(H,33,37) |
InChI 键 |
YTOQVDKPTKWZCG-UHFFFAOYSA-N |
规范 SMILES |
C#CCNC(=O)CCOCC(COCCC(=O)NCC#C)(COCCC(=O)NCC#C)COCCC(=O)NCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)
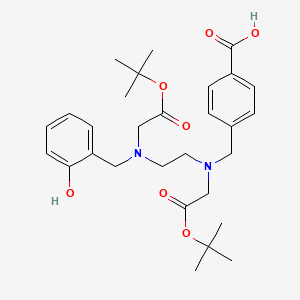
![Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)
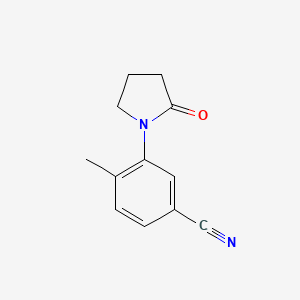
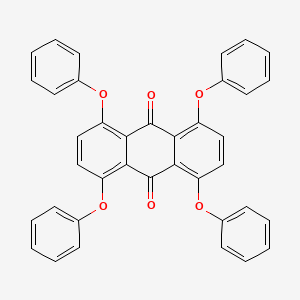
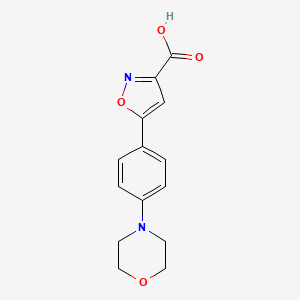
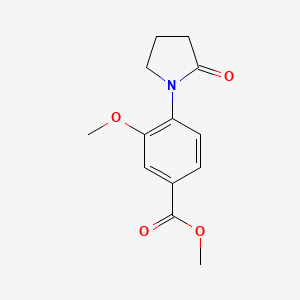
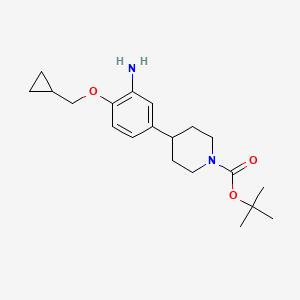
![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
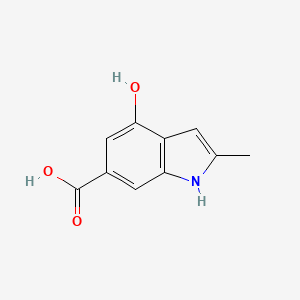
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)
